molecular formula C13H19Cl2N3O B571372 4-(2-Aminomethyl-morpholin-4-ylmethyl)benzonitrile dihydrochloride CAS No. 112914-10-0

4-(2-Aminomethyl-morpholin-4-ylmethyl)benzonitrile dihydrochloride

Cat. No.: B571372
CAS No.: 112914-10-0
M. Wt: 304.215
InChI Key: YNTBZHYBXKSDER-UHFFFAOYSA-N
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Description

4-(2-Aminomethyl-morpholin-4-ylmethyl)benzonitrile dihydrochloride is a chemical compound with the molecular formula C12H18Cl2N2O It is known for its unique structure, which includes a morpholine ring and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminomethyl-morpholin-4-ylmethyl)benzonitrile dihydrochloride typically involves the reaction of 4-(chloromethyl)benzonitrile with morpholine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The purification of the final product is achieved through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminomethyl-morpholin-4-ylmethyl)benzonitrile dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitrile oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-(2-Aminomethyl-morpholin-4-ylmethyl)benzonitrile dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(2-Aminomethyl-morpholin-4-ylmethyl)benzonitrile dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminomethyl-piperidin-4-ylmethyl)benzonitrile dihydrochloride
  • 4-(2-Aminomethyl-pyrrolidin-4-ylmethyl)benzonitrile dihydrochloride

Uniqueness

4-(2-Aminomethyl-morpholin-4-ylmethyl)benzonitrile dihydrochloride is unique due to its morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

4-[[2-(aminomethyl)morpholin-4-yl]methyl]benzonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.2ClH/c14-7-11-1-3-12(4-2-11)9-16-5-6-17-13(8-15)10-16;;/h1-4,13H,5-6,8-10,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTBZHYBXKSDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=C(C=C2)C#N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10849427
Record name 4-{[2-(Aminomethyl)morpholin-4-yl]methyl}benzonitrile--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112914-10-0
Record name 4-{[2-(Aminomethyl)morpholin-4-yl]methyl}benzonitrile--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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